Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate involves several steps. One common synthetic route includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with butyl chloroformate to introduce the butoxycarbonylmethyl group . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
- 2-(2,4-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid butyl ester
- 2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid butyl ester
These compounds share the same core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
butyl 2-(2-butoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C19H23NO6/c1-3-5-9-25-16(21)12-20-17(22)14-8-7-13(11-15(14)18(20)23)19(24)26-10-6-4-2/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
QNQPKIRDJPKNOT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCCCC |
Origin of Product |
United States |
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